4-fluoro-N-(3-methoxypropyl)benzamide

Description

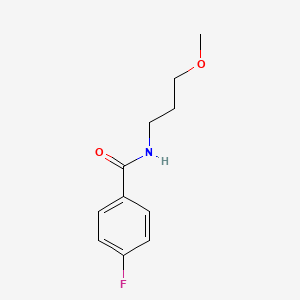

4-Fluoro-N-(3-methoxypropyl)benzamide is a benzamide derivative characterized by a fluorine substituent at the para position of the benzene ring and a 3-methoxypropylamine group attached via an amide bond. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the methoxypropyl chain) and enhanced metabolic stability (attributed to the electron-withdrawing fluorine atom).

Properties

IUPAC Name |

4-fluoro-N-(3-methoxypropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-15-8-2-7-13-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHBISXMSCSGGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-methoxypropyl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 3-methoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(3-methoxypropyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 4-fluoro-N-(3-methoxypropyl)benzaldehyde or 4-fluoro-N-(3-methoxypropyl)benzoic acid.

Reduction: Formation of 4-fluoro-N-(3-methoxypropyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-N-(3-methoxypropyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The methoxypropyl group increases the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Key Observations :

- The hydrazinecarbonyl group in 4b introduces hydrogen-bonding capacity, which may enhance crystalline packing (e.g., IR data showing NH stretches at 3397–3307 cm⁻¹ ).

- The iodo derivative (4c ) exhibits higher molecular weight (357.13 g/mol) and reactivity, making it a candidate for further functionalization .

Heterocyclic and Complex Derivatives

Key Observations :

- The tetrazole-containing compound (C₂₀H₂₁FN₆O₃ ) has a high nitrogen content, which may improve solubility but reduce oral bioavailability due to increased polarity .

- The benzimidazole derivative (C₂₆H₂₆FN₅O₆) demonstrates how bulky substituents (e.g., morpholino, nitrofuran) can expand pharmacological scope but complicate synthesis .

- The dioxoisoindolinyl derivative forms a robust hydrogen-bonded framework (N–H···O and O–H···O interactions), enhancing thermal stability .

Sulfonamide vs. Benzamide Analogues

Key Observations :

- Sulfonamides (e.g., C₁₀H₁₄FNO₃S) are more acidic than benzamides, influencing their protein-binding and excretion profiles .

- The sulfonamide group enhances antibacterial activity, a property less common in benzamides.

Pharmacological Implications

- Anticancer Activity: Derivatives with benzimidazole or morpholino groups () show promise in targeting kinase pathways .

- Antimicrobial Potential: Sulfonamide analogues () and nitrofuran-containing compounds () exhibit broader microbial target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.